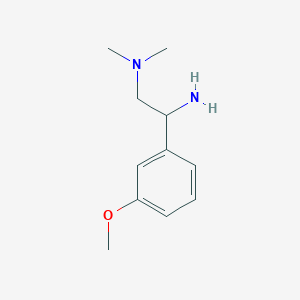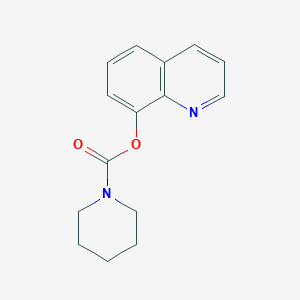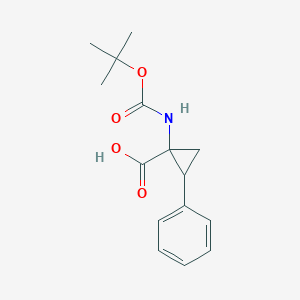
2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine est un composé organique qui appartient à la classe des phénéthylamines. Il est caractérisé par la présence d'un groupe méthoxy lié à un cycle phényle, qui est lui-même lié à une chaîne éthane substituée par deux groupes diméthylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la réaction de la 3-méthoxybenzaldéhyde avec le nitrométhane pour former le 3-méthoxyphényl-2-nitropropène. Cet intermédiaire est ensuite réduit à l'aide d'un agent réducteur approprié, tel que l'hydrure de lithium et d'aluminium (LiAlH4), pour produire le 2-(3-méthoxyphényl)éthylamine. La dernière étape implique l'alkylation du 2-(3-méthoxyphényl)éthylamine avec la diméthylamine dans des conditions appropriées pour obtenir le composé cible .
Méthodes de production industrielle
La production industrielle de 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le procédé peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Le composé peut subir des réactions de substitution nucléophile, où les groupes diméthylamine peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées
Réactifs et conditions courantes
Oxydation: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution: Divers nucléophiles en fonction du produit de substitution souhaité
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes correspondants, tandis que la réduction peut produire des amines ou des alcools .
Applications De Recherche Scientifique
Le 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine a plusieurs applications en recherche scientifique:
5. Mécanisme d'action
Le mécanisme d'action du 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir sur les récepteurs des neurotransmetteurs, les enzymes ou d'autres protéines, entraînant divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(3-méthoxyphényl)éthylamine: Un précurseur dans la synthèse du 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine.
3-méthoxyphénéthylamine: Un autre composé apparenté avec des caractéristiques structurelles similaires.
Unicité
Le 2-(3-méthoxyphényl)-N1,N1-diméthyléthane-1,2-diamine est unique en raison de la présence à la fois de groupes méthoxy et diméthylamine, qui confèrent des propriétés chimiques et biologiques spécifiques. Ses caractéristiques structurelles en font un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3 |
Clé InChI |
WOXUSPLHTGHAEA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)



![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
